REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[C:12]([O:14]C)[CH:11]=[CH:10][N:9]=2)=[CH:4][CH:3]=1.Cl>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[NH:13][C:12](=[O:14])[CH:11]=[CH:10][N:9]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=CC(=N1)OC
|
Name
|
|
Quantity
|
608 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux during which the reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.484 mmol | |
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 66.3% | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |